1-(2-Chloropyridin-3-yl)propane-1,3-diol

Description

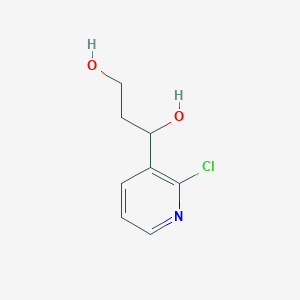

1-(2-Chloropyridin-3-yl)propane-1,3-diol is a chlorinated pyridine derivative featuring a propane-1,3-diol backbone. The compound combines a pyridine ring substituted with chlorine at the 2-position and a propane-1,3-diol group at the 3-position.

Properties

IUPAC Name |

1-(2-chloropyridin-3-yl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2/c9-8-6(2-1-4-10-8)7(12)3-5-11/h1-2,4,7,11-12H,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOMNTRYDKIYTMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C(CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chloropyridin-3-yl)propane-1,3-diol can be synthesized through several methods, including:

Halogenation and Subsequent Reduction: Starting with 2-chloropyridine-3-carbaldehyde, the compound can undergo halogenation followed by reduction to introduce the propane-1,3-diol group.

Grignard Reaction: Reacting 2-chloropyridine-3-carbaldehyde with ethylene oxide in the presence of a Grignard reagent can yield the desired compound.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of catalysts and specific solvents can optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloropyridin-3-yl)propane-1,3-diol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Aldehydes, ketones, and carboxylic acids.

Reduction Products: Primary, secondary, and tertiary alcohols.

Substitution Products: Amines, azides, and other substituted pyridines.

Scientific Research Applications

1-(2-Chloropyridin-3-yl)propane-1,3-diol has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial properties.

Medicine: Explored for its therapeutic potential in drug development.

Industry: Utilized in the production of various chemical products, such as agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 1-(2-Chloropyridin-3-yl)propane-1,3-diol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Derivatives

a. 3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol ()

- Structure : Differs by having a fluorine atom at the 5-position of the pyridine ring and a propan-1-ol chain instead of propane-1,3-diol.

- Key Differences : The absence of a second hydroxyl group reduces its polarity and hydrogen-bonding capacity compared to the target compound. Fluorine’s electronegativity may enhance ring stability but alter reactivity in substitution reactions.

b. 1-(2-Chloropyridin-4-yl)propane-1,3-diol ()

- Structure : Chloropyridine substituent at the 4-position rather than the 3-position.

- Key Differences : Positional isomerism affects electronic distribution; the 3-position substitution in the target compound may influence steric interactions in coordination chemistry or binding to biological targets.

c. 3-(2-Aminopyridin-3-yl)propan-1-ol ()

- Structure: Features an amino group instead of chlorine on the pyridine ring.

- This substitution could lead to divergent applications in catalysis or drug design.

Aromatic Propane-1,3-diol Derivatives

a. 1-(2,4-Dichlorophenyl)propane-1,3-diol ()

- Structure : Replaces pyridine with a dichlorophenyl group.

- Key Differences : The phenyl ring lacks the nitrogen atom present in pyridine, altering solubility and π-π stacking interactions. The dual chlorine substituents may enhance lipophilicity compared to the target compound’s single chlorine.

b. Lignin Model Compounds (e.g., 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol) ()

- Structure : Aryl groups with methoxy substituents linked via β-O-4 bonds to propane-1,3-diol.

- Key Differences : These compounds are tailored for studying lignin biodegradation. Their methoxy groups and ether linkages contrast with the target compound’s chloropyridine moiety, which may confer resistance to microbial degradation.

a. 2,2-Bis(azidomethyl)propane-1,3-diol (BAMP) ()

- Structure : Contains azidomethyl groups on the central carbon of propane-1,3-diol.

- Key Differences : BAMP is used in polyurethane synthesis for explosives, emphasizing high energy content and low sensitivity. The target compound’s chloropyridine group may instead facilitate coordination chemistry or serve as a pharmacophore.

Physicochemical and Functional Properties

*Molecular weight calculated based on formula C₈H₉ClNO₂.

Biological Activity

1-(2-Chloropyridin-3-yl)propane-1,3-diol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure:

- Chemical Formula: CHClNO

- Molecular Weight: 201.63 g/mol

- CAS Number: 504-63-2

The compound features a chloropyridine ring, which is known for enhancing biological activity due to its ability to participate in various interactions with biological targets.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds containing chloropyridine moieties. For instance, a related study developed a series of pyridine-based analogues that demonstrated significant antiviral activity against HIV-1, with some compounds achieving half-maximal inhibitory concentrations (IC) as low as 63 nM . The incorporation of the chloropyridine group in these analogues was crucial for their enhanced solubility and selectivity, indicating a promising avenue for further drug development.

Antitumor Activity

This compound has also been investigated for its antitumor properties. A study focused on the inhibition of PRP4 kinase, which is essential for cancer cell survival, found that certain pyridine derivatives could significantly reduce the viability of cancer cell lines. The results suggested that targeting kinases like PRP4 with compounds featuring chloropyridine could lead to effective cancer therapies .

The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in viral replication and tumor growth. The presence of the chloropyridine moiety likely contributes to its ability to form hydrogen bonds and engage in π-π stacking interactions with target proteins.

Study 1: Antiviral Efficacy

In a preclinical study focusing on HIV-1 entry antagonists, researchers synthesized several pyridine derivatives and evaluated their antiviral efficacy. One notable analogue exhibited an IC value of 89 nM against HIV-1 HXB2. This study underscored the potential of pyridine-containing compounds in developing new antiviral therapies .

Study 2: Cancer Cell Viability

Another investigation assessed the impact of PRP4 kinase inhibitors on various cancer cell lines. By employing RNA interference techniques to inhibit PRP4 activity, researchers observed a marked decrease in cell viability and increased apoptosis in treated cells. This highlights the therapeutic potential of targeting PRP4 with small molecules like this compound .

Table 1: Summary of Biological Activities

Table 2: Structure-Activity Relationship (SAR)

| Compound Structure | Biological Activity | Observations |

|---|---|---|

| Pyridine Derivative | Antiviral | Improved solubility and potency |

| Chloropyridine-based Analogues | Antitumor | Significant reduction in cell viability |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.